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Compound of Interest

Compound Name:
1-(2-Bromophenyl)cyclobutane-1-

carboxylic acid

Cat. No.: B183634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)cyclobutane-
1-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. This document

consolidates available data on its chemical identity, and outlines general synthetic approaches

and analytical characterization methods relevant to this class of compounds. While specific

experimental data for this exact molecule is limited in publicly available literature, this guide

leverages information on analogous structures to provide a foundational understanding for

researchers.

Chemical Identity and Properties
CAS Number: 151157-44-7

Molecular Formula: C₁₁H₁₁BrO₂

Molecular Weight: 255.11 g/mol

A summary of the key chemical identifiers for 1-(2-Bromophenyl)cyclobutane-1-carboxylic
acid is presented in Table 1.

Table 1: Chemical Identification
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Identifier Value

CAS Number 151157-44-7

Molecular Formula C₁₁H₁₁BrO₂

| Molecular Weight | 255.11 g/mol [1] |

Note: Experimental physical properties such as melting point and boiling point are not readily

available in the reviewed literature.

Synthesis Strategies
A specific, detailed experimental protocol for the synthesis of 1-(2-Bromophenyl)cyclobutane-
1-carboxylic acid is not explicitly described in the available scientific literature. However,

based on established methods for the synthesis of related aryl-substituted cyclobutane

carboxylic acids, a plausible synthetic pathway can be proposed. A common and effective

method for constructing the cyclobutane ring is through a [2+2] cycloaddition reaction.

Proposed Synthetic Pathway: [2+2] Cycloaddition
A potential route to 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid could involve the

cycloaddition of a ketene acetal with an appropriately substituted styrene derivative, followed

by hydrolysis of the resulting ester. This general approach is outlined in various patents for the

preparation of cyclobutane-1,2-dicarboxylic esters, which are valuable intermediates in

pharmaceutical synthesis.

The logical workflow for such a synthesis is depicted below:
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Step 1: [2+2] Cycloaddition

Step 2: Hydrolysis

2-Bromostyrene

Cyclobutane Ester Intermediate

Ketene Acetal Lewis Acid
(e.g., TiCl4)

1-(2-Bromophenyl)cyclobutane-
1-carboxylic acid

Acid or Base
(e.g., HCl or NaOH)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols for Analogous Compounds
While a specific protocol for the target molecule is unavailable, the following sections detail

general procedures for key transformations in the synthesis of similar cyclobutane carboxylic

acids, adapted from the literature.

General Procedure for [2+2] Cycloaddition of Ketene
Acetals with Alkenes
This protocol is a generalized representation of the reaction described in patents for the

synthesis of cyclobutane dicarboxylic esters.

Reaction Setup: A solution of the alkene (e.g., a substituted styrene) in a dry, inert solvent

(e.g., dichloromethane) is cooled to a low temperature (typically -78 °C to 0 °C) under an

inert atmosphere (e.g., nitrogen or argon).
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Addition of Lewis Acid: A Lewis acid catalyst (e.g., titanium tetrachloride) is added dropwise

to the stirred solution.

Addition of Ketene Acetal: The ketene acetal is then added slowly to the reaction mixture.

Reaction Monitoring: The reaction is stirred at low temperature and monitored by a suitable

analytical technique (e.g., thin-layer chromatography or gas chromatography) until the

starting material is consumed.

Workup: The reaction is quenched by the addition of a suitable reagent (e.g., a saturated

aqueous solution of sodium bicarbonate). The mixture is then allowed to warm to room

temperature, and the organic layer is separated. The aqueous layer is extracted with an

organic solvent, and the combined organic extracts are washed, dried, and concentrated

under reduced pressure.

Purification: The crude product is purified by a suitable method, such as column

chromatography, to yield the desired cyclobutane ester.

General Procedure for Hydrolysis of a Carboxylic Ester
Reaction Setup: The ester is dissolved in a suitable solvent mixture (e.g., a mixture of an

alcohol and water).

Addition of Acid or Base: A strong acid (e.g., hydrochloric acid) or a strong base (e.g.,

sodium hydroxide) is added to the solution.

Heating: The reaction mixture is heated to reflux and stirred for a period sufficient to ensure

complete hydrolysis, as monitored by an appropriate analytical technique.

Workup:

For acidic hydrolysis: The reaction mixture is cooled, and the product is extracted with an

organic solvent. The organic extracts are then washed, dried, and concentrated.

For basic hydrolysis: The reaction mixture is cooled and acidified with a strong acid to

protonate the carboxylate salt. The resulting carboxylic acid is then extracted with an

organic solvent. The organic extracts are washed, dried, and concentrated.
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Purification: The crude carboxylic acid can be purified by recrystallization or column

chromatography.

Analytical Characterization
The structural elucidation of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid would rely on

a combination of spectroscopic techniques. The expected spectral data, based on the general

characteristics of carboxylic acids and aromatic compounds, are summarized below.

Table 2: Expected Spectroscopic Data

Technique Expected Features

¹H NMR

- Aromatic protons in the region of 7.0-8.0
ppm. - Cyclobutane methylene protons in
the region of 1.5-3.0 ppm. - A broad
singlet for the carboxylic acid proton,
typically downfield (>10 ppm).

¹³C NMR

- Carbonyl carbon of the carboxylic acid in the

region of 170-185 ppm. - Aromatic carbons in

the region of 120-140 ppm. - Cyclobutane

carbons in the aliphatic region.

IR Spectroscopy

- A broad O-H stretching band from

approximately 2500-3300 cm⁻¹. - A strong C=O

stretching band around 1700 cm⁻¹. - C-Br

stretching vibration in the fingerprint region.

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the

compound. - Characteristic fragmentation patterns, including the loss of the carboxylic acid

group and bromine. |

The logical workflow for the characterization of the final product is illustrated below:
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Caption: Workflow for purification and characterization.

Potential Applications and Biological Activity
While no specific biological activity has been reported for 1-(2-Bromophenyl)cyclobutane-1-
carboxylic acid, the cyclobutane motif is present in a number of biologically active natural

products and synthetic compounds. Compounds containing a cyclobutane ring have shown a

range of activities, including antimicrobial, antibacterial, and antitumor properties. The rigid

cyclobutane scaffold can be a valuable component in drug design, helping to orient functional

groups in a specific and constrained manner for interaction with biological targets. The

presence of the bromophenyl group also offers a site for further chemical modification, for

example, through cross-coupling reactions, to generate a library of derivatives for biological

screening.
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Conclusion
This technical guide has provided a summary of the available information on 1-(2-
Bromophenyl)cyclobutane-1-carboxylic acid. While a detailed experimental profile for this

specific molecule is not yet available in the public domain, this document serves as a valuable

resource for researchers by outlining its key identifiers, proposing a viable synthetic strategy

based on established chemical principles, and detailing the expected analytical

characterization. The structural motifs present in this molecule suggest its potential as a

building block in the development of novel therapeutic agents. Further research is warranted to

synthesize this compound and explore its physicochemical properties and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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